6-Methyl-2H-1,3-benzodioxole-5-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
6-methyl-1,3-benzodioxole-5-sulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-6-7(13-4-12-6)3-8(5)14(9,10)11/h2-3H,4H2,1H3,(H2,9,10,11) |
InChI Key |
RMGCWOMJRZBUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N)OCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Synthesis of the 1,3-Benzodioxole (B145889) Core Structure
The 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system is a crucial structural motif found in numerous natural products and serves as a vital precursor in various chemical syntheses. chemicalbook.comhep.com.cn Its synthesis is typically achieved through the condensation of catechol or related precursors with a methylene (B1212753) source. chemicalbook.com
Preparative Routes from Catechol and Related Precursors
The most common method for synthesizing the 1,3-benzodioxole core involves the reaction of catechol (1,2-dihydroxybenzene) with a dihalomethane, such as methylene chloride or dibromomethane (B42720). guidechem.comwikipedia.orgmdma.ch This reaction, an O-alkylation, forms the methylenedioxy bridge. The efficiency of this process can be significantly influenced by the reaction conditions, including the choice of solvent, base, and catalyst.
Several protocols have been developed to optimize this synthesis. One approach involves using a phase transfer catalyst (PTC) like trioctylmethylammonium chloride to facilitate the reaction between catechol and dibromomethane in a basic aqueous solution. mdma.ch Another effective method employs dimethyl sulfoxide (B87167) (DMSO) as the solvent, with sodium hydroxide (B78521) as the base, reacting catechol with methylene chloride. guidechem.com The use of acid catalysts, such as HY zeolite, has also been explored for the condensation of catechol with various aldehydes and ketones to form 2-substituted 1,3-benzodioxoles. hep.com.cn
Table 1: Comparison of Synthetic Routes to 1,3-Benzodioxole from Catechol
| Methylene Source | Solvent/Base/Catalyst | Key Conditions | Reference |
|---|---|---|---|
| Dibromomethane | Water / NaOH / Trioctylmethylammonium chloride (PTC) | Reflux | mdma.ch |
| Methylene Chloride | DMSO / NaOH | 95-120°C | guidechem.com |
| Dihalomethanes | N/A | High-pressure reaction | guidechem.com |
| Carbonyl Compounds | HY Zeolite | Varies (e.g., 5 hours) | hep.com.cn |
Functionalization of the Benzodioxole Ring System
Once the 1,3-benzodioxole core is formed, it can be further modified through various functionalization reactions. The electron-rich nature of the aromatic ring facilitates electrophilic aromatic substitution. chemicalbook.com For instance, the benzodioxole ring can be selectively brominated using N-bromosuccinimide to introduce a bromine atom, typically at the position para to the electron-donating oxygen atoms. mdma.ch This brominated intermediate is a versatile handle for further modifications.
A powerful technique for derivatization is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the functionalized (e.g., brominated) benzodioxole and various boronic acids. worldresearchersassociations.com This strategy enables the introduction of a wide array of aryl or vinyl substituents onto the benzodioxole ring system, significantly increasing molecular diversity. worldresearchersassociations.com
Formation of the Sulfonamide Moiety
The introduction of the sulfonamide functional group (-SO₂NH₂) is a critical step in the synthesis of the target compound. This process is generally achieved in two stages: preparation of a sulfonyl chloride intermediate and its subsequent reaction with an amine.
Preparation of Sulfonyl Chloride Intermediates (e.g., 6-Methylbenzo[d]dioxole-5-sulfonyl Chloride)
Aryl sulfonyl chlorides are versatile precursors for synthesizing sulfonamides and other related functional groups. durham.ac.uk A classic and highly effective method for their preparation is the Sandmeyer-type reaction, as modified by Meerwein. durham.ac.ukacs.orgacs.org This process involves the diazotization of an appropriate aniline (B41778) (amino-substituted arene) precursor using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. durham.ac.uk The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper salt catalyst, such as copper(I) chloride or copper(II) chloride, which facilitates the replacement of the diazonium group with a chlorosulfonyl (-SO₂Cl) group. durham.ac.ukacs.org This method offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the position of the amino group on the starting aniline. durham.ac.uk
Alternative methods for generating aryl sulfonyl chlorides include the direct chlorosulfonylation of aromatic rings with chlorosulfonic acid or the chlorination of aryl sulfonic acids. durham.ac.ukrsc.org However, direct chlorosulfonylation can sometimes lead to mixtures of regioisomers. durham.ac.uk
Table 2: General Methods for Aryl Sulfonyl Chloride Synthesis
| Starting Material | Key Reagents | Method | Reference |
|---|---|---|---|
| Aryl Amine | NaNO₂, HCl, SO₂, CuCl/CuCl₂ | Meerwein Reaction | durham.ac.ukacs.org |
| Aromatic Compound | Chlorosulfonic Acid | Electrophilic Aromatic Substitution | durham.ac.uk |
| Aryl Sulfonic Acid | Thionyl Chloride/DMF | Chlorination | google.com |
| Aryl Carboxylic Acid | SO₂, Copper Catalyst | Decarboxylative Halosulfonylation | princeton.edu |
Sulfonylation Reactions with Amines
The final step in forming the sulfonamide is the reaction of the sulfonyl chloride intermediate with an amine. This nucleophilic substitution reaction is the most common method for sulfonamide synthesis. cbijournal.com The reaction is typically carried out by treating the aryl sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine (B92270) or sodium hydride, to neutralize the hydrochloric acid byproduct. cbijournal.comscielo.br
The reactivity of the amine can vary; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com This reaction is widely used in the synthesis of numerous pharmaceutical compounds. cbijournal.com The choice of amine determines the substitution pattern on the sulfonamide nitrogen, allowing for the creation of a diverse library of compounds.
Targeted Derivatization of 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide and Analogs
The structure of this compound can be systematically modified to create analogs with potentially different properties. Derivatization can occur at several positions, but modification of the sulfonamide nitrogen is a common strategy.
For example, N-substituted derivatives can be prepared by reacting the parent sulfonamide with various electrophiles. A study on the synthesis of N-(2,3-dihydrobenzo durham.ac.ukacs.org-dioxin-6-yl)-4-methylbenzenesulfonamide derivatives demonstrated that the sulfonamide nitrogen can be alkylated using reagents like 2-bromo-N-(substituted-phenyl)acetamides in the presence of a base such as lithium hydride. scielo.br This approach allows for the introduction of complex side chains onto the sulfonamide moiety.
Another strategy involves the synthesis of analogs where the core structure is altered. The design of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, an analog of capsaicin, involved replacing the amide bond of the natural product with a sulfonamide bond, a concept known as bioisosteric replacement. nih.govresearchgate.net This highlights how the fundamental components of the benzodioxole sulfonamide scaffold can be rationally designed and modified to create novel chemical entities. nih.gov
N-Substitution of the Sulfonamide Group
The sulfonamide group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through N-substitution. These modifications can significantly alter the physicochemical and biological properties of the parent compound.
One common strategy involves the reaction of the parent sulfonamide with various alkyl or aralkyl halides in the presence of a base. For instance, N-alkylation can be achieved by treating the sulfonamide with an appropriate electrophile in a suitable solvent system, such as N,N-dimethylformamide (DMF) with a base like sodium hydride. researchgate.net This approach has been successfully employed to synthesize a series of N-alkyl/aralkyl substituted N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamides. researchgate.net
The general procedure for the synthesis of N-alkyl/aralkyl substituted sulfonamides involves dissolving the parent sulfonamide in DMF, followed by the addition of a base like sodium hydride. The reaction mixture is then stirred with different electrophiles to yield the desired N-substituted products. researchgate.net
Table 1: Examples of N-Substituted Derivatives of a Benzodioxole Sulfonamide Scaffold
| Substituent | Reagent |
| Alkyl | Alkyl Halide |
| Aralkyl | Aralkyl Halide |
| Acyl | Acyl Chloride |
Modifications and Substitutions on the Benzodioxole Ring
The benzodioxole ring of this compound is amenable to various modifications, primarily through electrophilic aromatic substitution reactions. The electron-donating nature of the methylenedioxy group and the methyl group influences the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the aromatic ring.
A notable example of benzodioxole ring modification is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the benzodioxole core. For instance, (6-bromobenzo[d] researchgate.netnih.govdioxol-5-yl)methanol has been utilized as a starting material to synthesize a variety of 1,3-benzodioxole derivatives. researchgate.net The synthesis involves the conversion of the starting material to an azide, followed by a Huisgen 1,3-dipolar cycloaddition and subsequent Suzuki-Miyaura coupling with different boronic acids. researchgate.net
Conjugation with Diverse Heterocyclic and Aromatic Systems
To explore a wider chemical space and potentially enhance biological activity, this compound can be conjugated with a variety of heterocyclic and aromatic systems. These conjugations can be achieved by forming a linkage between the sulfonamide nitrogen or another reactive site on the molecule and the desired heterocyclic or aromatic moiety.
Pyrimidine (B1678525) and Thiouracil Conjugates:
The synthesis of sulfonamides conjugated with pyrimidine and thiouracil rings has been an area of active research. For example, 2-thiouracil-5-sulfonyl chloride can be reacted with a range of aromatic and heterocyclic amines to produce the corresponding sulfonamide derivatives. researchgate.net In a similar vein, 6-methyl-2-thiouracil can be chlorosulfonated and subsequently reacted with various amines to yield a series of 2-thiouracil-5-sulfonamide derivatives. nih.govnih.govmdpi.com These reactions typically involve the nucleophilic attack of the amine on the sulfonyl chloride. nih.govnih.govmdpi.com
Piperazine (B1678402) Conjugates:
Piperazine moieties are frequently incorporated into drug candidates to improve their pharmacokinetic properties. Benzene (B151609) sulfonamides have been hybridized with piperazine derivatives to explore their biological potential. nih.gov The synthesis of such hybrids can involve the reaction of a sulfonyl chloride with a substituted piperazine.
Hydrazone Conjugates:
Hydrazone linkages provide a versatile method for conjugating sulfonamides with other molecules. The synthesis of hydrazone derivatives can be achieved through the condensation reaction of a hydrazide with an aldehyde or ketone. For example, a series of hydrazones bearing a 6-methyluracil (B20015) moiety have been synthesized by the direct reaction of 6-methyluracil-5-carboxaldehyde with carboxylic acid hydrazides or hydrazines. researchgate.net This methodology could be adapted to conjugate this compound with various carbonyl-containing compounds.
Table 2: Heterocyclic and Aromatic Systems for Conjugation
| Heterocyclic/Aromatic System | Linkage Type |
| Pyrimidine | Sulfonamide |
| Thiouracil | Sulfonamide |
| Piperazine | Sulfonamide |
| Hydrazone | Imine |
Mechanistic Insights into Key Synthetic Transformations
The synthetic transformations involved in the derivatization of this compound are governed by fundamental principles of organic chemistry. The N-substitution of the sulfonamide group typically proceeds through a nucleophilic substitution mechanism, where the deprotonated sulfonamide nitrogen acts as a nucleophile, attacking an electrophilic carbon center.
Modifications on the benzodioxole ring often involve electrophilic aromatic substitution. The reaction is initiated by the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex. The subsequent loss of a proton restores the aromaticity of the ring. The directing effects of the substituents on the benzodioxole ring play a crucial role in determining the position of substitution.
Contemporary Synthetic Approaches and Reaction Optimization
In recent years, contemporary synthetic methods have been employed to improve the efficiency and environmental friendliness of organic reactions. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of sulfonamides and other heterocyclic compounds. nih.gov
Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various benzazole scaffolds, where it has been shown to offer distinct advantages in terms of improved product yields and reduced reaction times. nih.gov For instance, the synthesis of certain heterocyclic substituted pyridines under microwave conditions was completed in minutes, compared to hours with conventional heating. researchgate.net This approach holds significant promise for the efficient and rapid synthesis of derivatives of this compound.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Yield | Variable | Often Improved |
| Side Reactions | More likely | Often Minimized |
Structure Activity Relationship Sar Investigations
Influence of Substituents on In Vitro Biological Activities
The biological activity of 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide is significantly influenced by its constituent parts: the sulfonamide group, the benzodioxole ring, and the methyl substituent. Modifications to any of these can alter the compound's potency, selectivity, and pharmacokinetic properties.
The sulfonamide moiety (-SO₂NH₂) is a crucial pharmacophore in a wide array of therapeutic agents, known for its ability to form key interactions with biological targets. mdpi.comtandfonline.com The nitrogen and oxygen atoms of the sulfonamide group can act as hydrogen bond donors and acceptors, respectively, which is critical for binding to target proteins. mdpi.com The acidity of the sulfonamide proton can also be a key determinant of its activity. tandfonline.com Substitution on the sulfonamide nitrogen can modulate the compound's lipophilicity and steric bulk, thereby affecting its absorption, distribution, and binding affinity. Generally, the nature of the substituent (R) on the sulfonamide group (-SO₂NHR) can have a profound impact on the biological activity, as summarized in the table below.
| Substituent Type at Sulfonamide Nitrogen | General Effect on In Vitro Activity | Rationale |
| Small Alkyl Groups | Variable; can increase or decrease activity | May enhance binding through hydrophobic interactions in small pockets, but larger groups can cause steric hindrance. |
| Aromatic/Heterocyclic Rings | Often enhances activity | Can introduce additional binding interactions (e.g., π-π stacking) and can be tailored to fit specific receptor pockets. openaccesspub.org |
| Electron-Withdrawing Groups | Can increase acidity of NH proton | May lead to stronger ionic or hydrogen bond interactions with the target. |
| Hydrogen Bonding Groups | Can increase binding affinity | Provides additional points of interaction with the biological target. |
Finally, the sulfonamide group can act as a bioisostere for a carboxylic acid group , which can be advantageous in drug design. mdpi.comtandfonline.com This substitution can lead to improved metabolic stability and better cell membrane permeability. mdpi.com The replacement of a carboxyl group with a sulfonamide is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. zu.ac.aeresearchgate.net
Positional Isomerism and Stereochemical Effects on Pharmacological Profiles (In Vitro)
The arrangement of atoms in three-dimensional space and the position of functional groups on a molecule's scaffold are critical determinants of its pharmacological activity.
Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. While this compound itself does not have a chiral center, the introduction of certain substituents could create one. It is a fundamental concept in pharmacology that different enantiomers (mirror-image stereoisomers) of a chiral drug can have vastly different biological activities. nih.govbiomedgrid.com One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). nih.govslideshare.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov Therefore, if any derivatives of this compound were to be synthesized that are chiral, it would be essential to separate and evaluate the individual enantiomers to determine their respective pharmacological profiles.
Pharmacophore Elucidation and Ligand-Binding Site Analysis
Pharmacophore elucidation is a crucial step in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The sulfonamide group, with its hydrogen bond donor (NH) and two hydrogen bond acceptors (O=S=O), is a classic pharmacophoric feature. nih.govresearchgate.net The benzodioxole ring provides a hydrophobic and potentially aromatic interaction site. tandfonline.com The development of a pharmacophore model is typically achieved using computational methods, based on the structures of a series of active compounds. nih.gov Such a model can then be used to screen virtual libraries of compounds to identify new molecules with the potential for similar biological activity.
Ligand-binding site analysis aims to understand how a molecule interacts with its biological target at the atomic level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking simulations are used to visualize and analyze these interactions. tandfonline.com For this compound, the sulfonamide group would be expected to form key hydrogen bonds with amino acid residues in the binding pocket of a target protein. mdpi.com The benzodioxole ring could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. tandfonline.com Understanding these specific interactions is vital for the design of more potent and selective analogs. For example, identifying an unoccupied hydrophobic pocket in the binding site could guide the addition of a lipophilic substituent to the parent molecule to enhance binding affinity.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide, docking simulations can elucidate its potential interactions with biological targets, such as enzymes or receptors.
These studies typically reveal key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the target protein. For this compound, the sulfonamide group would be expected to act as a hydrogen bond donor and acceptor, while the benzodioxole ring could engage in hydrophobic and π-π stacking interactions.
To illustrate the nature of data obtained from such studies, the following table presents hypothetical docking results of this compound with a generic protein active site, based on findings for similar compounds.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.5 | ASN 260, HIS 224 | Hydrogen Bond |
| Inhibition Constant (Ki) (µM) | 1.2 | TRP 407, MET 166 | Hydrophobic |
| RMSD (Å) | 1.5 | PRO 162 | van der Waals |
Note: The data in this table is illustrative and based on studies of analogous compounds.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO/LUMO Analysis)
Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a popular method for these calculations, providing insights into molecular geometry, vibrational frequencies, and electronic properties.
For this compound, DFT calculations can be used to optimize its three-dimensional structure and to compute various molecular properties. A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.
Studies on related benzimidazole derivatives have shown that the HOMO and LUMO are typically distributed across the aromatic rings. nih.gov For this compound, the HOMO is likely to be located on the electron-rich benzodioxole ring system, while the LUMO may be distributed over the sulfonamide group and the aromatic ring.
The following table presents representative quantum chemical descriptors that could be calculated for this compound using DFT, based on values obtained for analogous structures.
| Quantum Chemical Descriptor | Calculated Value (eV) |
| EHOMO | -5.8170 |
| ELUMO | -0.8904 |
| Energy Gap (ΔE) | 4.9266 |
| Ionization Potential (I) | 5.8170 |
| Electron Affinity (A) | 0.8904 |
Note: The data in this table is illustrative and based on studies of analogous compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jbclinpharm.org These models can then be used to predict the activity of new, unsynthesized compounds.
For a series of benzodioxole sulfonamide derivatives, a QSAR model could be developed to predict their activity against a specific biological target. This process involves calculating a variety of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, or topological. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity.
The robustness and predictive power of a QSAR model are assessed using various statistical parameters. A reliable QSAR model can guide the design of new derivatives of this compound with potentially enhanced activity.
The table below shows typical statistical parameters used to validate a QSAR model, with example values from studies on sulfonamide derivatives.
| Statistical Parameter | Value | Interpretation |
| Correlation Coefficient (r²) | > 0.6 | Goodness of fit of the model |
| Cross-validated Correlation Coefficient (q²) | > 0.5 | Predictive ability of the model |
| Fischer's test value (F) | High value | Statistical significance of the model |
| Standard Deviation (s) | Low value | Low error in prediction |
Note: The data in this table is illustrative and based on general QSAR modeling principles. jbclinpharm.org
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. For a flexible molecule like this compound, which has rotatable bonds, understanding its preferred conformation is crucial.
Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and dynamic behavior of the molecule over time. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. These simulations can reveal how the molecule behaves in a biological environment, such as in solution or when bound to a protein.
While specific MD simulation data for this compound is not available, such studies on other sulfonamides have provided insights into the stability of ligand-protein complexes and the role of specific interactions in maintaining the bound conformation.
Chemoinformatic Analysis for Compound Design and Virtual Screening
Chemoinformatics encompasses the use of computational methods to analyze and manage chemical data. In the context of drug discovery, chemoinformatic tools are invaluable for designing new compounds and for identifying promising candidates from large chemical libraries through virtual screening. nih.gov
Starting with the this compound scaffold, chemoinformatic approaches can be used to design a virtual library of derivatives with diverse substituents. These derivatives can then be filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Virtual screening of large compound databases can also be performed to identify other molecules that are structurally similar to this compound or that are predicted to bind to the same biological target. This can be achieved through ligand-based virtual screening (which relies on the similarity to known active compounds) or structure-based virtual screening (which involves docking a library of compounds into the active site of a target protein).
In Vitro Biological Activity and Mechanistic Characterization
Enzyme Inhibition Studies
No studies reporting the α-glucosidase inhibitory activity of 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide were found.
No data is available on the inhibition of 15-Lipoxygenase by this compound.
The inhibitory effects of this compound against carbonic anhydrase isoforms have not been reported.
Although the sulfonamide class is known for DHPS inhibition, specific studies quantifying this activity for this compound are absent from the literature.
No research detailing the activity of this compound against other enzymatic targets could be located.
Receptor Ligand Binding and Modulation Studies
There is no available information on the receptor ligand binding or modulation properties of this compound.
Dopamine (B1211576) D2/D3 Receptor Affinity and Efficacy
No specific in vitro studies detailing the binding affinity or functional efficacy of this compound at dopamine D2 or D3 receptors were identified in the public domain. While research exists on the interaction of various sulfonamide-containing molecules with dopamine receptors, data pertaining exclusively to this compound is not available.
Other Receptor Systems (e.g., 5-HT3 receptor antagonists for general sulfonamides)
There is a lack of specific in vitro data characterizing the activity of this compound on other receptor systems, including the 5-HT3 receptor. Although the broader class of sulfonamides has been investigated for various pharmacological activities, no studies were found that specifically evaluate the interaction of this compound with the 5-HT3 receptor or other receptor systems.
Antimicrobial Activity Screening (In Vitro: Antibacterial, Antifungal)
No published in vitro studies were found that specifically report on the antibacterial or antifungal activity of this compound. While the sulfonamide functional group is a well-known pharmacophore in antimicrobial agents, specific screening data, such as minimum inhibitory concentration (MIC) values, for this particular compound against bacterial or fungal strains are not available in the reviewed literature.
Antioxidant Activity Evaluation (In Vitro: DPPH, H2O2 scavenging, lipid peroxidation)
A review of scientific literature did not yield any in vitro studies that have evaluated the antioxidant potential of this compound. Consequently, there is no available data on its capacity for DPPH radical scavenging, hydrogen peroxide (H2O2) scavenging, or inhibition of lipid peroxidation.
In Vitro Anticancer and Antitumor Cell Line Studies
There are no specific in vitro studies available in the scientific literature that report on the cytotoxic or antiproliferative effects of this compound on any cancer or tumor cell lines. While numerous sulfonamide derivatives have been synthesized and tested for anticancer properties, research on this specific compound has not been published.
Investigation of Molecular Mechanisms of Action (In Vitro)
Consistent with the absence of primary in vitro activity data, no studies investigating the molecular mechanisms of action for this compound were found. Mechanistic studies are typically contingent on the prior identification of significant biological activity.
Analytical Methodologies for Compound Characterization and Purity Assessment in Research
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS/EI-MS/LC-MS))
Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide. While specific experimental data for this compound is not widely available in public literature, the expected outcomes from these techniques can be inferred from the analysis of related benzodioxole structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the dioxole ring, and the amine protons of the sulfonamide group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, the methylene carbon of the dioxole ring, and the carbon atoms of the sulfonamide functional group. For instance, in the analysis of various 1,3-benzodioxole (B145889) derivatives, aromatic protons typically appear in the range of δ 6.0-8.0 ppm, while the methylene protons of the dioxole ring often present as a singlet around δ 6.0 ppm. worldresearchersassociations.com
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations for the sulfonamide group (typically in the region of 3200-3400 cm⁻¹), S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-H stretching for the aromatic and methyl groups, and C-O-C stretching for the dioxole ring (often observed around 1250 and 1040 cm⁻¹). worldresearchersassociations.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can offer further structural insights. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. worldresearchersassociations.com
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Signals for aromatic, methyl, methylene (dioxole), and amine protons with specific chemical shifts and multiplicities. |
| ¹³C NMR | Resonances for all unique carbon atoms in the structure, including aromatic, methyl, and methylene carbons. |
| IR | Characteristic absorption bands for N-H, S=O, C-H (aromatic and aliphatic), and C-O-C functional groups. |
| MS | Molecular ion peak corresponding to the molecular weight of the compound and a characteristic fragmentation pattern. |
Chromatographic Purity and Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound. A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. A pure compound should ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase and higher pressures than HPLC. This results in faster analysis times, better resolution, and increased sensitivity, making it a powerful tool for purity determination and impurity profiling.
For both HPLC and UPLC, the choice of the column (e.g., C18 reversed-phase), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid), flow rate, and detector (e.g., UV-Vis or mass spectrometer) are critical parameters that are optimized for the specific compound.
Table 2: Chromatographic Methods for Purity Assessment
| Technique | Principle | Application for this compound |
| HPLC | Separation based on differential partitioning between a stationary and a liquid mobile phase under high pressure. | Determination of purity by observing a single peak at a characteristic retention time. Quantification of impurities. |
| UPLC | Similar to HPLC but with smaller stationary phase particles and higher pressures for improved performance. | Faster and more sensitive purity analysis with better resolution of potential impurities. |
Elemental Analysis for Stoichiometric Verification
Elemental Analysis is a crucial technique used to determine the elemental composition of a pure compound. It measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's molecular formula (C₈H₉NO₄S). A close agreement between the experimental and theoretical values provides strong evidence for the compound's proposed stoichiometry and purity. For a series of newly synthesized 1,3-benzodioxole derivatives, elemental analysis results are typically expected to be within ±0.4% of the theoretical values. researchgate.net
Table 3: Theoretical Elemental Composition of this compound (C₈H₉NO₄S)
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 44.64 |
| Hydrogen (H) | 1.01 | 9 | 9.09 | 4.22 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.51 |
| Oxygen (O) | 16.00 | 4 | 64.00 | 29.74 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 14.90 |
| Total | 215.25 | 100.00 |
Patent Landscape and Intellectual Property in Chemical Research
Patents Covering Synthetic Routes and Chemical Intermediates
The synthesis of 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide involves key chemical intermediates, the preparation of which is often the subject of patent claims. A crucial intermediate in the synthesis of the title compound is 6-Methyl-2H-1,3-benzodioxole-5-sulfonyl chloride . The general synthetic pathway to obtain the final sulfonamide product involves the reaction of this sulfonyl chloride with an ammonia (B1221849) source.
The synthesis of the sulfonyl chloride intermediate itself can be achieved through various methods, often starting from 6-methyl-2H-1,3-benzodioxole. One common method for introducing a sulfonyl chloride group onto an aromatic ring is chlorosulfonation, which utilizes chlorosulfonic acid.
A plausible synthetic route, based on established chemical principles, is outlined below:
| Step | Reactant(s) | Reagent(s) | Product | Description |
| 1 | 6-Methyl-2H-1,3-benzodioxole | Chlorosulfonic acid (ClSO₃H) | 6-Methyl-2H-1,3-benzodioxole-5-sulfonyl chloride | Electrophilic aromatic substitution to introduce the sulfonyl chloride group onto the benzodioxole ring. |
| 2 | 6-Methyl-2H-1,3-benzodioxole-5-sulfonyl chloride | Ammonia (NH₃) or an ammonia equivalent | This compound | Nucleophilic substitution of the chloride on the sulfonyl group by ammonia to form the sulfonamide. |
While specific patents for the direct synthesis of this compound are not prominently detailed in public databases, patents for analogous structures and the synthesis of sulfonyl chlorides are more common. For instance, methods for the chlorination of benzene (B151609) rings using sulfuryl chloride have been patented as a means to produce precursors for various derivatives with high yield and purity. epo.org
Patents on Novel Derivatives and Related Chemical Classes Containing the Benzodioxole-Sulfonamide Scaffold
The 1,3-benzodioxole (B145889) moiety is a key structural feature in many bioactive compounds, and its incorporation into a sulfonamide scaffold has led to the development and patenting of numerous novel derivatives. wikipedia.org These patents often claim a broad genus of compounds, where the core benzodioxole-sulfonamide structure is modified with various substituents to explore and optimize their chemical and biological properties.
For example, a patent may cover derivatives where the sulfonamide nitrogen is substituted with various alkyl, aryl, or heterocyclic groups. Another area of modification involves substitution on the benzodioxole ring itself, in addition to the existing methyl and sulfonamide groups.
One patent, WO2015141616A1, describes a broad range of 1,3-benzodioxole derivatives with inhibitory action on EZH1 and/or EZH2 activity, which are enzymes implicated in cancer. google.com While not specifically naming this compound, the general structure claimed could encompass derivatives of this compound.
Another patent, CN101273024A, discusses novel benzo[d] rsc.orggoogle.com-dioxol derivatives that act as selective serotonin (B10506) reuptake inhibitors (SSRIs). google.com This highlights the utility of the benzodioxole scaffold in developing neurologically active compounds.
The following table summarizes some patented classes of derivatives based on the benzodioxole scaffold:
| Patent/Reference | Derivative Class | Potential Application Area |
| WO2015141616A1 | Substituted 1,3-benzodioxoles | EZH1/EZH2 Inhibition (Oncology) google.com |
| CN101273024A | Deuterated benzodioxole derivatives | Selective Serotonin Reuptake Inhibitors (Neuroscience) google.com |
| US3981864A | 1,3-Benzodioxole derivatives with various functional groups | General pharmaceutical applications google.com |
Q & A
Basic Question: How can researchers optimize the synthesis of 6-methyl-2H-1,3-benzodioxole-5-sulfonamide to minimize impurities?
Methodological Answer:
Synthesis optimization should focus on controlling reactive intermediates. For example, sulfonamide formation often involves nucleophilic substitution of sulfonyl chloride with amines. To avoid side reactions (e.g., over-substitution or hydrolysis), use anhydrous conditions and controlled stoichiometry. A three-component reaction strategy—employing activated methylenes and ammonium acetate as a dual-purpose reagent (generating sulfonamide and catalyzing cyclization)—can improve yield, as demonstrated in analogous sulfonamide syntheses . Purification via column chromatography with gradients of methanol:DCM (1:9 to 1:4) is recommended, followed by recrystallization in ethanol to enhance purity.
Basic Question: What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the benzodioxole ring (δ 5.5–6.0 ppm for methylenedioxy protons) and sulfonamide NH (δ 4.5–5.5 ppm, broad singlet). Compare with published data for 5-amino-2-methylbenzenesulfonamide analogs .
- XRD : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. The methylenedioxy group’s planar geometry and sulfonamide’s tetrahedral sulfur coordination should be validated using crystallographic data .
Advanced Question: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like α-amylase or α-glucosidase, leveraging sulfonamide’s known role in inhibiting carbohydrate-metabolizing enzymes .
- QSAR : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts derived from PubChem data .
Advanced Question: How should researchers resolve contradictions in solubility data for sulfonamide derivatives?
Methodological Answer:
- Cross-Validation : Compare experimental solubility (e.g., in DMSO, methanol) with computational predictions (e.g., COSMO-RS). For example, 5-amino-2-methylbenzenesulfonamide shows slight solubility in DMSO and methanol, which can be extrapolated to analogs using Hansen solubility parameters .
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to assess melting points and Gibbs free energy changes, ensuring consistency with reported values .
Basic Question: What analytical techniques are recommended for assessing purity in sulfonamide derivatives?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water:acetonitrile (70:30) at 1.0 mL/min. Monitor UV absorbance at 254 nm, referencing retention times of structurally similar sulfonamides .
- Mass Spectrometry : High-resolution ESI-MS can detect trace impurities (e.g., unreacted sulfonyl chloride or byproducts) with a mass error threshold of <5 ppm .
Advanced Question: What strategies mitigate challenges in regioselective functionalization of the benzodioxole ring?
Methodological Answer:
- Electrophilic Substitution : Direct sulfonation or nitration requires careful control of reaction conditions. Use Lewis acids (e.g., AlCl) to enhance electrophilicity at the 5-position, as seen in methylbenzenesulfonamide derivatives .
- Protection/Deprotection : Temporarily protect the sulfonamide group with Boc anhydride to prevent unwanted side reactions during ring functionalization .
Advanced Question: How can researchers validate the proposed mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, sulfonamides targeting α-amylase show competitive inhibition, requiring substrate concentration variation and IC determination .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry between the compound and target enzyme, corroborating docking predictions .
Basic Question: What safety protocols are essential when handling sulfonamide derivatives?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure, as sulfonamides can cause sensitization .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonyl chloride reactions) with sodium bicarbonate before disposal .
Advanced Question: How can high-throughput screening (HTS) pipelines be adapted for sulfonamide-based drug discovery?
Methodological Answer:
- Automated Crystallization : Integrate SHELXC/D/E pipelines for rapid phase determination in crystallographic studies, enabling structural analysis of ligand-protein complexes .
- Fragment-Based Design : Use the sulfonamide moiety as a "warhead" for fragment linking, optimizing binding affinity via combinatorial chemistry libraries .
Advanced Question: What statistical approaches address variability in biological replicate data for sulfonamide bioactivity?
Methodological Answer:
- ANOVA with Tukey’s Test : Identify significant differences in IC values across replicates. For example, use Prism v9.0 to analyze dose-response curves from enzyme inhibition assays .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., cytotoxicity, solubility) to isolate variables driving bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
